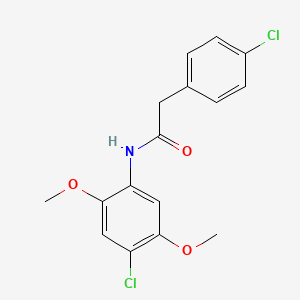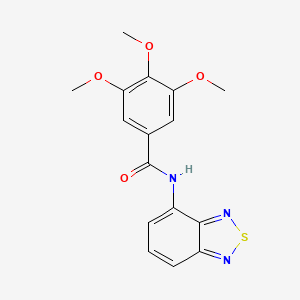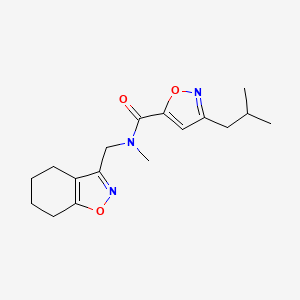
2,5-二甲基-4-(4-甲基苯基)-1H-吡咯-3-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related pyrrole derivatives typically involves cyclization reactions, such as the Knorr synthesis, followed by various functionalization steps. For example, Hublikar et al. (2019) described the synthesis of novel pyrrole derivatives using a series of reactions including cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction, indicating a methodology that could potentially be applied or adapted for the synthesis of "methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate" (Hublikar et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often elucidated using spectroscopic techniques such as NMR, UV-Vis, FT-IR, and mass spectrometry. These techniques provide detailed information about the molecular framework, substituent positions, and electronic properties. Singh et al. (2013) combined experimental and theoretical (DFT and AIM) studies to analyze the molecular structure and spectroscopic properties of a novel pyrrole derivative, demonstrating the utility of these methods in understanding the molecular structure of pyrrole-based compounds (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives participate in a variety of chemical reactions, leveraging the reactivity of the pyrrole ring and its substituents. These reactions can include electrophilic substitution, coupling reactions, and transformations involving the carboxylate group. The synthesis and reactivity of pyrrole derivatives often lead to compounds with significant antimicrobial activity, as demonstrated by Hublikar et al. (2019), who reported that their synthesized pyrrole chalcone derivatives showed good antibacterial and antifungal activities (Hublikar et al., 2019).
Physical Properties Analysis
The physical properties of pyrrole derivatives, including melting points, boiling points, and solubilities, are influenced by their molecular structure and functional groups. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of pyrrole derivatives are characterized by their electronic structure, acidity of the pyrrole hydrogen, and the reactivity of substituted groups. Studies like those by Singh et al. (2013) provide insight into the electronic transitions, charge distribution, and intra- and intermolecular interactions of pyrrole derivatives through DFT and AIM analyses (Singh et al., 2013).
科学研究应用
抗菌剂
一项研究重点关注新型 (E)-2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸甲酯衍生物的合成,以评估其抗菌活性。这些化合物通过一系列反应合成,包括环化(克诺尔反应)、水解、脱羧和维尔斯迈尔-哈克甲酰化反应。抗菌筛选表明,这些衍生物具有良好的抗菌和抗真菌活性,这归因于杂环结构。甲氧基的存在进一步增加了它们的活性,使它们成为具有简单后处理程序和最小副产物形成的显着抗菌剂 (Hublikar 等,2019)。
化学反应性和材料特性
科学研究的另一个方面涉及了解吡咯衍生物的反应性和潜在材料应用。例如,通过结合实验和理论方法(包括光谱技术和 DFT 分析)合成了 4-[3-(4-二甲氨基苯基)-丙烯酰基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯 (EDPADPC) 并对其进行了表征。这项研究揭示了该化合物在固态中的二聚体形成、结合能、氢键和非线性光学 (NLO) 特性的重要见解,表明其作为 NLO 应用材料的潜力 (Singh、Rawat 和 Sahu,2014)。
电聚合和电化学性质
对芳香族吡咯衍生物的电聚合和电化学性质的研究表明,这些化合物在金上的自组装单分子层可以改善(共)聚合聚(吡咯)层的性能。这包括研究溶解的分子及其在与吡咯共聚合之前的单分子层的电化学行为,旨在提高聚(吡咯)薄膜的表面光滑性和均匀性。此类研究对开发具有改进的电导率和降低的金属/聚合物界面容量的高级材料具有重要意义 (Schneider 等,2017)。
分子结构和光谱分析
通过量子化学计算(包括 DFT 和 AIM 理论)评估了乙基-4-[(2,4-二硝基苯基)-腙甲基]-3,5-二甲基-1H-吡咯-2-羧酸的合成和结构分析及其性质。这项研究提供了有关该化合物放热和自发形成、通过氢键形成二聚体以及此类相互作用对分子的稳定性和反应性的重要性的宝贵信息 (Singh 等,2013)。
属性
IUPAC Name |
methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-7-12(8-6-9)13-10(2)16-11(3)14(13)15(17)18-4/h5-8,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVCLDHXMFUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=C2C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[2-(methylthio)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5588340.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)


![4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)
![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)
![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)